molecular formula C13H9ClN2OS B3037526 8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline CAS No. 478246-28-5

8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline

Cat. No. B3037526
CAS RN: 478246-28-5
M. Wt: 276.74 g/mol
InChI Key: PNCSIQXVBNGSRL-UHFFFAOYSA-N
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Description

“8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

Thiazoles have gained considerable attention because of their broad applications in different fields . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . They appear in various synthetic drugs as short-acting sulfa drug sulfathiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They are used in the synthesis of compounds with potent antitumor, antioxidant, and antimicrobial activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Activity 8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline derivatives have been synthesized and evaluated for their antibacterial activity. For instance, novel quinoline derivatives bearing different heterocyclic moieties, including thiazole, exhibited promising results against a range of bacterial strains (El-Gamal, Hagrs, & Abulkhair, 2016). Similarly, azetidinyl-quinolines and thiazolidinylquinolines have been synthesized and screened, showing significant antibacterial activity in vitro (Sharma & Saxena, 2014). These studies demonstrate the potential of quinoline derivatives in combating bacterial infections.

Anticancer Activity Quinoline derivatives have also shown promise in cancer research. The synthesis of indole–quinoline–oxadiazoles and their computational tubulin binding studies reveal their potential as anticancer agents. The compound 8-((5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazol-2-yl)methoxy)quinoline displayed potent cytotoxicity against breast cancer cells and demonstrated the capability to inhibit tubulin, which is crucial in cancer cell division (Kamath, Sunil, & Ajees, 2016). Similarly, quinoline and thiazole containing coumarin analogs exhibited significant antiproliferative effects on leukemic cells, inducing apoptotic cell death and showing potential as anticancer agents (Prashanth et al., 2019).

Synthesis and Characterization The practical synthesis of quinoline derivatives, such as 2-(2-Isopropylaminothiazol-4-yl)-7-methoxy-1H-quinolin-4-one, demonstrates the feasibility of manufacturing these compounds on a larger scale, indicating their potential for broader applications in medical science (Frutos et al., 2006).

Future Directions

Given the wide range of applications and biological activities of thiazoles, future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-chloro-5-(quinolin-8-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-13-16-7-10(18-13)8-17-11-5-1-3-9-4-2-6-15-12(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCSIQXVBNGSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CN=C(S3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268266
Record name 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478246-28-5
Record name 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478246-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(2-Chloro-5-thiazolyl)methoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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